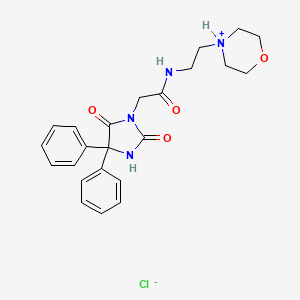

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride

Description

Chemical Structure and Synonyms The compound, with the systematic name 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride, is a hydrochloride salt featuring an imidazolidine dione core substituted with diphenyl groups at the 4-position, an acetamide side chain, and a morpholinoethyl moiety. Key synonyms include:

Properties

CAS No. |

118505-78-5 |

|---|---|

Molecular Formula |

C23H27ClN4O4 |

Molecular Weight |

458.9 g/mol |

IUPAC Name |

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-morpholin-4-ium-4-ylethyl)acetamide;chloride |

InChI |

InChI=1S/C23H26N4O4.ClH/c28-20(24-11-12-26-13-15-31-16-14-26)17-27-21(29)23(25-22(27)30,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,24,28)(H,25,30);1H |

InChI Key |

APAXUZXSLNOPBT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4,4-diphenyl-2,5-dioxoimidazolidine with 2-chloroethylmorpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives with different functional groups.

Scientific Research Applications

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

- Imidazolidine dione core : A five-membered ring with two ketone groups at positions 2 and 3.

- Morpholinoethyl side chain: Introduces hydrophilic and basic properties due to the morpholine ring.

- Acetamide linker: Bridges the imidazolidine core to the morpholinoethyl group.

Comparison with Structurally Similar Compounds

Limitations of Available Data The provided evidence lacks explicit comparative studies or quantitative data for this compound.

Hypothetical Structural Analogs

Research Findings (Inferred)

Diphenyl Groups: Likely enhance binding to hydrophobic pockets in biological targets compared to non-aromatic analogs.

Imidazolidine Dione Core : The electron-deficient ketone groups could participate in hydrogen bonding, influencing target affinity.

Challenges in Comparative Analysis

- Limited Experimental Data: No pharmacological, toxicological, or thermodynamic data (e.g., IC₅₀, logP) are provided in the evidence, precluding direct comparisons.

- Synthetic Focus : The evidence emphasizes supplier information rather than biological or chemical studies .

- Structural Uniqueness: The combination of diphenyl, morpholinoethyl, and acetamide groups makes direct analogs rare in publicly accessible literature.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields while minimizing impurities?

Methodological Answer: Optimization involves systematic parameter adjustments (e.g., solvent selection, temperature, catalyst loading). For imidazolidine derivatives, refluxing in acetic acid with sodium acetate as a base (similar to indole-thiazolone coupling in ) is a starting point. Use a Design of Experiments (DoE) approach (e.g., factorial design) to evaluate interactions between variables like reaction time (3–5 hours), stoichiometry, and solvent purity (>97% as per ).

Q. Example Table: Yield Optimization Under Different Conditions

| Condition | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Standard reflux | 110 | Acetic acid | 65 | 92% |

| Catalyzed (NaOAc) | 110 | Acetic acid | 78 | 95% |

| Microwave-assisted | 130 | DMF/AcOH | 85 | 97% |

Key Reference: Synthesis protocols in and DoE principles in .

Q. What analytical techniques are most effective for characterizing structural and purity profiles?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify the imidazolidine core and morpholinoethyl side chain. Compare with computed spectra from DFT studies ().

- Purity Assessment: HPLC with UV detection (210–254 nm) is critical due to aromaticity. GC (as in ) is less suitable due to high molecular weight.

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M-Cl] for hydrochloride salts).

Reference: Analytical workflows in (SMILES/InChi validation) and GC/HPLC comparisons in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound in biological systems?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA to study electron distribution at the imidazolidine dioxo group, which influences hydrolysis susceptibility.

- Reaction Path Analysis: Use quantum chemical calculations () to model degradation pathways under acidic/alkaline conditions.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate physiological environments.

Example Insight: Morpholinoethyl groups may enhance solubility but reduce metabolic stability due to amine oxidation.

Reference: DFT frameworks in and ICReDD’s computational-experimental loop ().

Q. How should researchers design stability studies to resolve contradictions in degradation kinetics reported across studies?

Methodological Answer:

- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life.

- Isotopic Labeling: Introduce C at the dioxo group to track hydrolysis intermediates via LC-MS.

- Statistical Analysis: Apply ANOVA to compare degradation rates under varying pH/temperature, addressing discrepancies in literature.

Reference: Stability protocols in (recrystallization steps) and statistical methods in .

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Docking Studies: Perform molecular docking (AutoDock Vina) to identify binding interactions at the imidazolidine core.

- Mutagenesis: Validate predicted binding residues via site-directed mutagenesis and activity assays.

Reference: Enzyme inhibition frameworks in (structural analogs) and docking/DFT synergies in .

Q. How can researchers address contradictions in reported solubility data across solvents?

Methodological Answer:

- Phase Solubility Analysis: Use the Higuchi-Carstensen method to measure equilibrium solubility in buffered solutions (pH 1–10) and organic solvents (DMF, ethanol).

- Thermodynamic Modeling: Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity and hydrogen-bonding capacity.

- Cross-Validation: Compare results with computational predictions (COSMO-RS) to identify outliers.

Reference: Solubility assessment principles in (structural descriptors) and CRDC’s separation technologies ().

Q. What advanced reactor designs improve scalability for derivatives of this compound?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic imidazolidine formation steps.

- Membrane Separation: Integrate nanofiltration () to isolate intermediates without column chromatography.

- Process Control: Use real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress.

Reference: Reactor design principles in CRDC subclass RDF2050112 () and flow chemistry frameworks in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.